Azane;2-(carboxymethyldisulfanyl)acetic acid
Description
Significance in Contemporary Chemical Science
The significance of diammonium dithiodiglycolate in modern chemical science stems from its versatile functionality. The disulfide (-S-S-) linkage is redox-active and can undergo reductive cleavage, a property that is fundamental to its applications. smolecule.com This reactivity allows it to act as a potent cross-linking agent, enhancing the stability and modifying the properties of polymeric materials. medchemexpress.comtargetmol.com
In materials science, its ability to form stable disulfide bonds is crucial for creating advanced polymers and repairing material surfaces. smolecule.com Researchers are exploring its use in developing high-performance polymers and biocompatible materials for biomedical applications. medchemexpress.comtargetmol.commedchemexpress.com The compound serves as a film-forming polymer and a crosslinking agent that promotes material stability. medchemexpress.comtargetmol.com
Furthermore, diammonium dithiodiglycolate functions as a complexing agent, forming stable chelates with various metal ions. smolecule.com This characteristic is valuable in analytical chemistry for the isolation and purification of metals and for studying metal-ligand interactions, which are fundamental to understanding diverse chemical and biological processes. smolecule.com Its surfactant properties, stemming from its salt-like nature, also make it a subject of investigation for its interactions with proteins and biological membranes. smolecule.com
Historical Context of Dithiodiglycolate Chemistry
The development of dithiodiglycolate chemistry is intrinsically linked to the study of thiols and disulfides in the early 20th century. smolecule.com The precursor, thioglycolic acid (HSCH₂COOH), gained prominence in the 1930s for its ability to reduce disulfide bonds in proteins. smolecule.comwikipedia.org
The subsequent oxidation of thioglycolic acid to form dithiodiglycolic acid ([SCH₂CO₂H]₂) was a pivotal step, creating a more stable disulfide-containing molecule. smolecule.comwikipedia.org The synthesis of the diammonium salt, diammonium dithiodiglycolate, represented a significant advancement. This was achieved through the neutralization of dithiodiglycolic acid with ammonia (B1221849), resulting in a stable, water-soluble compound that was more suitable for various aqueous-phase applications in research and industry. smolecule.comglooshi.com A common laboratory and industrial synthesis involves the controlled oxidation of thioglycolic acid in the presence of ammonia. smolecule.comgoogle.com
Table 2: Key Milestones in Dithiodiglycolate Chemistry
| Period | Development | Significance | Source(s) |
|---|---|---|---|
| 1930s | Utilization of thioglycolic acid to reduce disulfide bonds in proteins. | Laid the groundwork for understanding thiol-disulfide exchange reactions, a core principle in protein chemistry. | smolecule.com |
| Mid-20th Century | Oxidation of thioglycolic acid to dithiodiglycolic acid is established. | Provided a stable disulfide-containing dicarboxylic acid for further derivatization and study. | smolecule.comwikipedia.org |
| Later Developments | Synthesis of diammonium dithiodiglycolate. | Created a stable, water-soluble variant, expanding its utility in aqueous chemical systems and material preparations. | smolecule.com |
Scope and Objectives of Current Research Paradigms
Current research on diammonium dithiodiglycolate is focused on harnessing its unique chemical attributes for novel applications in materials science and biotechnology. The primary objectives revolve around designing and synthesizing advanced materials with tailored properties.
A significant area of investigation is its role as a crosslinking agent for creating high-performance and "smart" polymers. targetmol.commedchemexpress.com Research aims to control the cross-linking density and material properties such as mechanical strength, thermal stability, and responsiveness to stimuli. solubilityofthings.com Its application in the synthesis of biocompatible materials is particularly prominent, with studies focusing on its use in hydrogels and other materials for biomedical devices. medchemexpress.comtargetmol.com
Another major research thrust is its use as a precursor for functional materials. smolecule.com Scientists are exploring its utility in the synthesis of metal-organic frameworks (MOFs), where the dithiodiglycolate moiety can act as a linker to create porous structures with potential applications in gas storage and catalysis. smolecule.com
Furthermore, research continues into its fundamental chemical interactions. This includes detailed studies of its complexation with different metal ions and its interactions with proteins and biological membranes, which could inform the development of new analytical reagents or systems for modifying biological surfaces. smolecule.com
Table 3: Current Research Focus Areas for Diammonium Dithiodiglycolate
| Research Area | Objective(s) | Potential Applications | Source(s) |
|---|---|---|---|
| Polymer Chemistry | To utilize its cross-linking capabilities to enhance polymer stability and performance. | High-performance polymers, adhesives, surface coatings. | smolecule.comtargetmol.commedchemexpress.com |
| Biomaterials Science | To synthesize novel biocompatible and biodegradable materials. | Drug delivery systems, tissue engineering scaffolds, hydrogels. | medchemexpress.comtargetmol.commedchemexpress.com |
| Functional Materials Synthesis | To use as a building block (linker) for new materials. | Metal-Organic Frameworks (MOFs) for catalysis and gas adsorption, conductive polymers. | smolecule.comsolubilityofthings.com |
| Coordination Chemistry | To study its chelation behavior with various metal ions. | Metal ion detection, separation, and purification; understanding metal-ligand interactions. | smolecule.com |
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| Diammonium dithiodiglycolate | C₄H₁₂N₂O₄S₂ |
| Dithiodiglycolic acid | C₄H₆O₄S₂ |
| Thioglycolic acid | C₂H₄O₂S |
| Ammonia | NH₃ |
| Hydrogen peroxide | H₂O₂ |
| Ferric chloride | FeCl₃ |
| Ferric sulfate (B86663) | Fe₂(SO₄)₃ |
| Sodium chloroacetate | C₂H₂ClNaO₂ |
| Potassium chloroacetate | C₂H₂ClKO₂ |
| Sodium thiosulfate | Na₂S₂O₃ |
| Chloroacetic acid | C₂H₃ClO₂ |
| Calcium thioglycolate | C₄H₆CaO₄S₂ |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
68223-93-8 |
|---|---|
Molecular Formula |
C4H9NO4S2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
azane;2-(carboxymethyldisulfanyl)acetic acid |
InChI |
InChI=1S/C4H6O4S2.H3N/c5-3(6)1-9-10-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3 |
InChI Key |
ZDFFWELTGGZIIU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)SSCC(=O)O.N |
Other CAS No. |
68223-93-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Diammonium Dithiodiglycolate
Established Reaction Pathways for Diammonium Dithiodiglycolate Synthesis
Oxidation of Thioglycolic Acid to Dithiodiglycolic Acid
The initial and rate-determining step in the synthesis is the oxidation of thioglycolic acid (HSCH₂COOH). This reaction specifically forms a disulfide bond between two molecules of the acid, resulting in dithiodiglycolic acid ([SCH₂CO₂H]₂). wikipedia.org Various oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common choice in industrial protocols due to its efficacy and relatively clean reaction profile, yielding water as a byproduct. smolecule.comgoogle.com The reaction is typically exothermic and requires careful temperature control to ensure high product quality. smolecule.com
The general chemical equation for this oxidation is: 2 HSCH₂CO₂H + [O] → (SCH₂COOH)₂ + H₂O wikipedia.org
| Reactant | Product | Oxidizing Agent Example |
| Thioglycolic Acid | Dithiodiglycolic Acid | Hydrogen Peroxide |
Mechanistic Investigations of Disulfide Bond Formation
The formation of the disulfide bond in dithiodiglycolic acid proceeds through a series of thiol/disulfide exchange reactions. uwaterloo.ca The process is generally understood to involve a nucleophilic attack mechanism. uwaterloo.ca It begins with the deprotonation of the thiol group (-SH) of thioglycolic acid to form a thiolate anion (⁻SCH₂COO⁻). This highly nucleophilic thiolate then attacks a sulfur atom on an oxidized species.
Role of Ferric Catalysts in Oxidation Selectivity and Yield
To enhance the rate and selectivity of the oxidation of thioglycolic acid, ferric (Fe³⁺) catalysts are often employed. google.com The use of catalysts like ferric chloride (FeCl₃) or ferric sulfate (B86663) (Fe₂(SO₄)₃) provides a more controlled oxidation process, which can lead to higher yields and product purity. google.comgoogle.com
The catalytic cycle is believed to involve the formation of an iron-thiolate complex. acs.org Thioglycolic acid first reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), forming an intensely colored complex in the process. sci-hub.red This ferrous complex then reacts with an oxidizing agent, such as dissolved oxygen or hydrogen peroxide, to regenerate the ferric catalyst and produce the disulfide. acs.orgmdpi.com The mechanism can be summarized in three steps:
Formation of a ferrous complex from the thiol acid.
Oxidation of this complex by an oxidizing agent to a ferric complex.
An autoreduction of the ferric complex that yields the disulfide and regenerates the ferrous complex, completing the cycle. acs.org
This catalytic approach is advantageous as only a trace amount of the iron salt is needed to facilitate the reaction. acs.org
| Catalyst | Role in Synthesis | Typical Reaction Conditions |
| Ferric Chloride (FeCl₃) | Increases reaction rate and selectivity | Aqueous solution, controlled temperature (25-50 °C) google.com |
| Ferric Sulfate (Fe₂(SO₄)₃) | Enhances yield and purity of dithiodiglycolic acid | Used in small quantities (e.g., 0-0.0001% by weight) google.com |
Kinetic and Thermodynamic Aspects of Oxidative Coupling
Kinetic studies of the oxidation of thioglycolic acid have shown that the reaction order is dependent on the specific oxidant used. For example, when using ferricyanide (B76249) as the oxidant in an acidic medium, the reaction is first order with respect to thioglycolic acid but inversely proportional to the initial concentration of the ferricyanide ion. acs.org The rate of reaction is also influenced by factors such as pH and temperature. An increase in hydrogen ion concentration tends to decrease the reaction rate. acs.org
Thermodynamic analyses, such as those derived from Exner's plots, have been used to investigate the relationship between the rate constants at different temperatures, providing insights into the activation parameters of the reaction. researchgate.net The Marcus cross relationship has been applied in studies with specific oxidants to derive self-exchange rate constants for the thiyl radical/thiolate redox couple, offering a deeper understanding of the electron transfer processes involved in the oxidative coupling. rsc.org
Neutralization of Dithiodiglycolic Acid to the Diammonium Salt
Following the successful oxidation to dithiodiglycolic acid, the final step in the synthesis is a straightforward acid-base neutralization. google.com Dithiodiglycolic acid, a dicarboxylic acid, is reacted with ammonia (B1221849) (NH₃), typically in the form of aqueous ammonium (B1175870) hydroxide, to form diammonium dithiodiglycolate. smolecule.comgoogle.com This reaction converts the two carboxylic acid groups into ammonium carboxylate groups, resulting in a stable, water-soluble salt. smolecule.com The process requires precise control of stoichiometry to ensure complete neutralization, with a molar ratio of one mole of dithiodiglycolic acid to two moles of ammonia. The reaction temperature is generally maintained between 20-50 °C. google.com
The chemical equation for the neutralization is: (SCH₂COOH)₂ + 2 NH₃ → (SCH₂COONH₄)₂
Proton Transfer Dynamics in Salt Formation
The formation of the ammonium salt from the carboxylic acid and ammonia is fundamentally a proton transfer reaction. study.com In an aqueous environment, the ammonia molecule, acting as a Brønsted-Lowry base, accepts a proton (H⁺) from the carboxylic acid group of dithiodiglycolic acid. chemicals.co.uk
Molecular dynamics studies on similar systems have revealed that water molecules can play a crucial role in facilitating this proton transfer. gdut.edu.cnacs.org Water can act as a "bridge," promoting the transfer of a proton from the acid to the ammonia. acs.org This process involves the formation of transient hydrogen-bonded networks. The stability of the resulting ammonium salt in solution is governed by an equilibrium between the salt complex and the free acid and base. nih.gov The enthalpy of the proton transfer reaction is a key factor in determining the final product yield. frontiersin.org
Stoichiometric and Non-Stoichiometric Reaction Studies
Step 1: Oxidation
Step 2: Neutralization
The stoichiometry of the oxidation step is critical for maximizing the yield of the desired disulfide while minimizing by-products. The reaction is typically first-order with respect to both the thiol (thioglycolic acid) and the oxidizing agent. Hydrogen peroxide (H₂O₂) is a commonly employed oxidant.
Kinetic studies on the oxidation of thioglycolic acid reveal a complex dependence on pH. The thiolate anion (⁻SCH₂COO⁻) is the primary reactive species, and its concentration increases with higher pH. However, the stability of the disulfide product and the rate of side reactions are also pH-dependent, necessitating careful control of reaction conditions.
Process optimization studies, particularly those outlined in patent literature, have explored the impact of reactant ratios on product yield and purity. For the oxidation of thioglycolic acid using hydrogen peroxide, a slight excess of the thiol is often employed. A molar ratio of hydrogen peroxide to thioglycolic acid in the range of 1:(2-2.3) has been reported to be optimal. researchgate.net This non-stoichiometric approach, using an excess of the reducing agent (thioglycolic acid), helps to ensure the complete consumption of the oxidizing agent, thereby preventing over-oxidation of the desired disulfide product to sulfonic acid derivatives. The neutralization step, in contrast, is typically carried out with a stoichiometric amount of ammonia (a 1:1 molar ratio of thioglycolic acid to ammonia) to ensure complete conversion to the diammonium salt. researchgate.net
Control of reaction parameters such as temperature and catalyst concentration is paramount. The oxidation is an exothermic process, and maintaining the temperature between 25-50°C is crucial to prevent thermal degradation and unwanted side reactions. researchgate.net The neutralization step is also temperature-controlled, typically between 20-50°C. researchgate.net
The following interactive table summarizes typical reaction parameters and their impact on the synthesis, based on findings from process optimization research.
| Parameter | Condition | Effect on Yield and Purity |
| Molar Ratio (H₂O₂:Thioglycolic Acid) | 1 : 2.0-2.3 | A slight excess of thioglycolic acid minimizes over-oxidation, leading to higher purity of dithiodiglycolic acid. |
| Molar Ratio (Thioglycolic Acid:Ammonia) | 1 : 1 | Ensures complete neutralization to the diammonium salt. |
| Oxidation Temperature | 25-50°C | Optimal range to balance reaction rate with minimizing side reactions and thermal degradation. |
| Neutralization Temperature | 20-50°C | Controlled to ensure a stable and complete reaction without decomposition. |
| Catalyst (e.g., Ferric Iron) | Trace amounts | Increases the reaction rate and can improve selectivity, reducing the formation of by-products. researchgate.net |
Advanced Synthetic Strategies and Innovation
To improve efficiency, safety, and sustainability, researchers are exploring advanced synthetic strategies beyond traditional batch processing. These innovations focus on novel reaction systems, process intensification, and adherence to green chemistry principles.
Novel Oxidants and Catalytic Systems for Diammonium Dithiodiglycolate Production
While hydrogen peroxide is a common and relatively green oxidant, research into alternative systems aims to enhance selectivity, reduce reaction times, and operate under milder conditions.
Novel Oxidants:
Air/Oxygen: The use of air or pure oxygen as the primary oxidant is highly desirable from a green chemistry perspective. This approach often requires a catalyst to activate the oxygen. Systems using catalysts like CoSalen have been shown to be effective for the aerobic oxidation of thiols to disulfides.
Dimethyl Sulfoxide (DMSO): Activated by an acid such as hydroiodic acid (HI), DMSO can serve as a mild and selective oxidant for converting thiols to disulfides.
Sulfonyl Fluorides: Reagents like sulfuryl fluoride (B91410) (SO₂F₂) have been identified as potent and highly selective oxidants for thiols, proceeding rapidly under simple conditions.
Advanced Catalytic Systems:
Iodide Catalysis: In conjunction with hydrogen peroxide, catalytic amounts of iodide salts (e.g., NaI) can significantly accelerate the oxidation of thiols. The proposed mechanism involves the in-situ generation of iodine, which then acts as the active oxidizing agent.
Selenium Catalysts: Cyclic seleninate esters have been demonstrated to be effective catalysts for the oxidation of disulfides with hydrogen peroxide. These systems mimic the function of the antioxidant selenoenzyme glutathione (B108866) peroxidase.
Enzymatic Catalysis: Biocatalysis offers high selectivity under mild conditions. Enzymes such as thiol oxidases or protein disulfide isomerases can facilitate the formation of disulfide bonds, presenting a green and highly specific synthetic route.
A Chinese patent suggests the use of a ferric iron catalyst (such as ferric chloride or ferric sulfate) in the synthesis of dithiodiglycolic acid, noting that it promotes a faster reaction and reduces side reactions, leading to a high-purity product. researchgate.net
Continuous Flow and Microreactor Synthesis Approaches
Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch synthesis for the production of diammonium dithiodiglycolate. These benefits stem from the inherent properties of micro-scale systems, such as high surface-area-to-volume ratios, which lead to superior heat and mass transfer.
Key Advantages of Flow Synthesis:
Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time. This is particularly beneficial for managing the exothermic nature of the thioglycolic acid oxidation, effectively preventing the formation of hot spots and reducing the risk of thermal runaway.
Precise Process Control: Flow reactors allow for precise control over reaction parameters, including temperature, pressure, residence time, and stoichiometry. This level of control leads to improved reproducibility and can be used to fine-tune reaction conditions to maximize yield and minimize by-product formation.
Rapid Reaction Times: The enhanced heat and mass transfer in microreactors can significantly accelerate reaction rates, leading to much shorter residence times compared to batch processes. For disulfide synthesis, reactions can often be completed in minutes.
Scalability: Scaling up production in a flow system is typically achieved by operating the reactor for longer periods or by "numbering up" (running multiple reactors in parallel). This approach avoids the complex and often non-linear challenges associated with scaling up batch reactors.
Integration of Steps: Flow chemistry allows for the "telescoping" of synthetic steps. The oxidation of thioglycolic acid and the subsequent neutralization with ammonia could potentially be combined into a single, continuous process, eliminating the need for isolation of the intermediate dithiodiglycolic acid.
While specific studies on the continuous flow synthesis of diammonium dithiodiglycolate are not extensively published, the successful application of this technology to a wide range of disulfide syntheses indicates its high potential for this process.
Green Chemistry Principles in Diammonium Dithiodiglycolate Synthesis
The synthesis of diammonium dithiodiglycolate can be evaluated and improved through the lens of the twelve principles of green chemistry.
Prevention: The use of catalytic systems and optimized reaction conditions to achieve high yields (>99% for the precursor acid has been reported researchgate.net) minimizes waste generation from the outset.
Atom Economy: The oxidation of thioglycolic acid to dithiodiglycolic acid using an ideal oxidant like oxygen or hydrogen peroxide demonstrates high atom economy. The theoretical reaction with hydrogen peroxide is:
In this reaction, the only by-product is water. The atom economy can be calculated as:
The subsequent neutralization with ammonia also has a high atom economy, with water being the only by-product.
Less Hazardous Chemical Syntheses: The use of hydrogen peroxide as an oxidant is preferable to many other oxidizing agents as its by-product is water. google.com The synthesis avoids the use of highly toxic or environmentally persistent reagents.
Safer Solvents and Auxiliaries: A significant green aspect of the common synthesis method is the use of water as the reaction solvent, which is non-toxic, non-flammable, and environmentally benign. google.com
Design for Energy Efficiency: While the reaction requires temperature control, conducting the synthesis at moderate temperatures (25-50°C) reduces energy consumption compared to processes requiring high heat. researchgate.net Innovations like ultrasound-assisted synthesis could further improve energy efficiency by accelerating reactions at room temperature.
Catalysis: The use of catalytic amounts of iron salts, as described in patent literature, is superior to using stoichiometric reagents. researchgate.net This aligns with the principle of catalysis, which minimizes waste by allowing a small amount of a substance to carry out the reaction multiple times.
Purification and Isolation Techniques for Research Grade Diammonium Dithiodiglycolate
Obtaining diammonium dithiodiglycolate of high purity, suitable for research applications, requires meticulous purification and isolation steps to remove unreacted starting materials, catalysts, and by-products.
Crystallization and Drying Methods
Following the neutralization step, the product exists as an aqueous solution of diammonium dithiodiglycolate. The primary method for isolating the solid, research-grade compound involves crystallization followed by drying.
Crystallization: The principle behind crystallization is the controlled precipitation of the desired compound from a solution, leaving impurities behind. For diammonium dithiodiglycolate, this is typically achieved by concentrating the aqueous reaction mixture.
Solvent Evaporation: The aqueous solution is concentrated under reduced pressure. This lowers the boiling point of water, allowing for its removal at a temperature that does not cause degradation of the product. As the water is removed, the solution becomes supersaturated, inducing the crystallization of the diammonium salt.
Cooling Crystallization: While less common from water for this specific salt, controlled cooling of a saturated solution can also be used to induce crystallization, as solubility typically decreases with temperature.
Anti-Solvent Crystallization: The addition of a solvent in which diammonium dithiodiglycolate is insoluble (an "anti-solvent"), but in which impurities may remain soluble, can be an effective method for purification. A water-miscible organic solvent could potentially be used for this purpose.
The morphology and purity of the resulting crystals are influenced by the rate of cooling or solvent evaporation, agitation, and the presence of any seed crystals. For research-grade material, slow crystallization is often preferred to allow for the formation of a well-ordered crystal lattice that excludes impurities.
Drying: Once the crystals are formed and separated from the mother liquor by filtration, they must be thoroughly dried to remove residual solvent (water) and any volatile impurities.
Vacuum Drying: This is the most common and effective method for this compound. researchgate.net Drying the crystals under vacuum at a controlled temperature significantly lowers the boiling point of water, facilitating its removal without resorting to high temperatures that could cause decomposition. A patent for the synthesis describes a wide temperature range for vacuum drying, from -50°C to 70°C, suggesting that freeze-drying (lyophilization) could be employed for highly sensitive, research-grade samples, while mild heating under vacuum is suitable for more robust, larger-scale preparations. researchgate.net
The final product is typically a white to off-white crystalline solid. The purity of research-grade diammonium dithiodiglycolate can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.
Impurity Profiling and Mitigation Strategies
The production of high-purity diammonium dithiodiglycolate is contingent on a thorough understanding and control of potential impurities. These impurities can originate from the starting materials or be generated as byproducts during the synthesis process. Meticulous impurity profiling is, therefore, a critical step in optimizing the manufacturing process and ensuring the final product's quality and stability.
Impurity Profiling
A comprehensive analysis of diammonium dithiodiglycolate reveals a profile of potential impurities that can impact its performance and safety. These impurities can be broadly categorized as follows:
Residual Reactants and Starting Material Impurities: The primary starting material, thioglycolic acid, may contain impurities from its own manufacturing process. One notable impurity is monochloroacetic acid, a precursor in the synthesis of thioglycolic acid. Additionally, unreacted thioglycolic acid can remain in the final product if the oxidation reaction does not proceed to completion.
Oxidation Byproducts: The core of the synthesis involves the oxidative coupling of thioglycolic acid using an oxidizing agent, typically hydrogen peroxide. This process, while targeted to form the desired disulfide bond in dithiodiglycolic acid, can lead to the formation of several byproducts if not carefully controlled. Over-oxidation is a primary concern, leading to the formation of thiodiglycolic acid, as well as sulfoxides and sulfones. The presence of these over-oxidized species can affect the performance and stability of the final product.
Side Reaction Products: Under certain reaction conditions, side reactions can occur, leading to the formation of other unwanted compounds. The specific nature of these side products is highly dependent on the reaction parameters, such as temperature, pH, and the presence of catalysts.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are instrumental in identifying and quantifying these impurities, providing a detailed impurity profile of a given batch of diammonium dithiodiglycolate.
| Impurity Category | Specific Impurities | Potential Source |
| Residual Reactants & Starting Material Impurities | Monochloroacetic Acid | Impurity in thioglycolic acid raw material |
| Thioglycolic Acid | Incomplete oxidation reaction | |
| Oxidation Byproducts | Thiodiglycolic Acid | Side reaction during oxidation |
| Sulfoxides | Over-oxidation of thioglycolic acid | |
| Sulfones | Further over-oxidation of sulfoxides |
Mitigation Strategies
The control and mitigation of these impurities are central to the process optimization of diammonium dithiodiglycolate synthesis. A multi-faceted approach, encompassing both process control and purification techniques, is employed to achieve the desired purity levels.
Process Control:
Careful control of the reaction conditions is the first and most critical step in minimizing impurity formation. Key parameters that are optimized include:
Temperature: The oxidation of thioglycolic acid is an exothermic reaction. Maintaining a controlled temperature range, typically between 25-50°C, is crucial to prevent runaway reactions and minimize the formation of over-oxidation byproducts. nih.gov
pH: The pH of the reaction mixture can influence the rate of the desired reaction versus side reactions. Adjusting and maintaining the optimal pH throughout the process is essential for maximizing the yield of diammonium dithiodiglycolate and reducing the formation of unwanted byproducts.
Catalyst Selection and Concentration: In some synthetic routes, a catalyst, such as a ferric iron salt, is used to facilitate the oxidation. nih.gov The choice of catalyst and its concentration are carefully optimized to enhance the reaction rate and selectivity towards the desired product, while minimizing its contribution to the impurity profile.
Stoichiometry of Reactants: The molar ratio of the reactants, particularly the oxidizing agent to thioglycolic acid, is precisely controlled. An excess of the oxidizing agent can lead to a higher incidence of over-oxidation products.
Purification Techniques:
Following the synthesis, various purification techniques are employed to remove any remaining impurities:
Vacuum Drying: This method is effective in removing volatile impurities and residual water from the final product. The temperature during vacuum drying is carefully controlled to prevent thermal degradation of the diammonium dithiodiglycolate. nih.gov
Recrystallization: Recrystallization from a suitable solvent system is a powerful technique for removing a wide range of impurities, including unreacted starting materials and side products. The choice of solvent is critical to ensure high recovery of the purified product.
Chromatography: In cases where very high purity is required, chromatographic techniques can be employed to separate the desired product from closely related impurities.
By implementing these rigorous impurity profiling and mitigation strategies, manufacturers can consistently produce high-purity diammonium dithiodiglycolate that meets the stringent requirements of its various applications.
Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of Diammonium Dithiodiglycolate
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, specific vibrational modes corresponding to different chemical bonds can be observed, providing a molecular fingerprint.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is particularly effective for identifying the characteristic disulfide and carboxylate moieties within the Diammonium Dithiodiglycolate structure.
The disulfide (S-S) linkage in organic molecules gives rise to a stretching vibration that is observable in vibrational spectra. tandfonline.com In infrared spectroscopy, the S-S stretching band is typically weak and appears in the spectral range of 500-400 cm⁻¹. cdnsciencepub.com In some instances, particularly in protein structures, these bands can be detected in the 550 to 500 cm⁻¹ interval. spiedigitallibrary.org The low intensity of this absorption is a characteristic feature. The presence of a weak band in this region of the FTIR spectrum for Diammonium Dithiodiglycolate is a positive indicator of the disulfide bond's presence, a crucial feature for confirming the compound's identity.
The carboxylate anion (COO⁻), formed by the deprotonation of the carboxylic acid groups by ammonia (B1221849), presents highly characteristic and intense absorption bands in the FTIR spectrum. spectroscopyonline.com Unlike the C=O stretch of a carboxylic acid (1760-1690 cm⁻¹), the carboxylate ion displays two distinct stretching vibrations due to resonance: an asymmetric stretch and a symmetric stretch. orgchemboulder.commsu.edu
The asymmetric stretching vibration of the -CO₂⁻ group results in a strong, prominent band typically found in the 1650-1540 cm⁻¹ region. spectroscopyonline.com The symmetric stretching vibration appears as another strong band in the 1450-1360 cm⁻¹ range. spectroscopyonline.com911metallurgist.com The presence of these two intense absorptions, and the absence of the broad O-H stretch (3300-2500 cm⁻¹) typical of carboxylic acid dimers, confirms the salt form of the compound. libretexts.org
Table 1: Characteristic FTIR Absorption Bands for Diammonium Dithiodiglycolate
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Disulfide | S-S Stretch | 500 - 400 | Weak |
| Carboxylate | Asymmetric Stretch (COO⁻) | 1650 - 1540 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides precise information about the atomic connectivity and chemical environment of nuclei within a molecule, making it an indispensable tool for structural elucidation. For Diammonium Dithiodiglycolate, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the molecular structure.
Proton (¹H) NMR for Molecular Environment Elucidation
The structure of the dithiodiglycolate anion, ⁻OOC-CH₂-S-S-CH₂-COO⁻, is symmetrical. This symmetry means that all four methylene (B1212753) protons (-CH₂-) are chemically equivalent. Consequently, the ¹H NMR spectrum is expected to show a single, sharp signal (a singlet) for these protons.
The chemical shift of these protons is influenced by the adjacent electronegative carboxylate group and the sulfur atom. Protons on carbons adjacent to a carboxylic acid group typically appear in the 2.5-3.0 ppm range. libretexts.org The influence of the disulfide linkage further affects this position. Therefore, the singlet corresponding to the methylene protons is anticipated in a specific region of the spectrum that reflects these combined electronic effects, confirming the symmetric nature of the molecule's backbone.
Carbon-13 (¹³C) NMR for Backbone and Functional Group Assignment
The ¹³C NMR spectrum provides further confirmation of the structure by detecting the distinct carbon environments. Due to the molecule's symmetry, the dithiodiglycolate anion is expected to exhibit two distinct signals in its proton-decoupled ¹³C NMR spectrum.
Carboxylate Carbon (-COO⁻): The carbon atoms of the carboxylate groups are significantly deshielded due to the attached electronegative oxygen atoms. These carbons typically resonate far downfield, in the range of 170-180 ppm, which is a characteristic region for carboxylic acids and their derivatives. libretexts.org
Methylene Carbon (-CH₂-): The methylene carbons are bonded to a sulfur atom and are adjacent to the carboxylate group. This environment results in a chemical shift that is downfield from a simple alkane but upfield from the carboxylate carbon. The typical range for carbons bonded to sulfur is approximately 20-40 ppm.
The observation of these two signals at their expected chemical shifts provides strong evidence for the molecular backbone and the presence of the correct functional groups. pressbooks.pubopenstax.org
Table 2: Predicted NMR Chemical Shifts (δ) for Diammonium Dithiodiglycolate
| Nucleus | Carbon/Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -S-CH₂ -COO⁻ | ~3.0 - 3.5 | Singlet |
| ¹³C | -S-CH₂ -COO⁻ | ~35 - 45 | - |
Chromatographic Methods for Purity and Quantitative Analysis
Chromatography is a cornerstone for separating and quantifying Diammonium Dithiodiglycolate and its related substances. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are particularly vital for assessing the purity of the dithiodiglycolate anion and quantifying the ammonium (B1175870) cation, respectively.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile organic compounds, making it ideal for the purity assessment of Diammonium Dithiodiglycolate. veeprho.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. This method allows for the separation of the dithiodiglycolate dianion from potential organic impurities, such as the starting material, thioglycolic acid, and other related byproducts.
The separation mechanism is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. A C18 column is typically employed as the stationary phase. google.com The mobile phase often consists of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like acetonitrile (B52724) or methanol. google.comnih.gov A gradient elution, where the concentration of the organic modifier is increased over time, is often used to ensure the effective elution of all components. chromatographyonline.com Detection is commonly achieved using an ultraviolet (UV) detector, as the carboxyl groups and the disulfide bond exhibit some absorbance at lower wavelengths, typically around 210 nm. chromatographyonline.comnih.gov
The method is validated for key performance indicators including linearity, accuracy, and precision to ensure its reliability. researchgate.net By comparing the retention times and peak areas of the sample to those of a certified reference standard, the identity and purity of Diammonium Dithiodiglycolate can be confirmed and quantified. Impurities are identified by their unique retention times and their levels are calculated based on their peak area relative to the main component.
Table 1: Representative HPLC Method Parameters and Results for Diammonium Dithiodiglycolate Purity Analysis
| Parameter | Condition/Value |
|---|---|
| Chromatographic Column | Reversed-Phase C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M Ammonium Acetate Buffer (pH 5.5) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Retention Time (Dithiodiglycolate) | ~5.2 min |
| Retention Time (Thioglycolate Impurity) | ~3.8 min |
| Limit of Quantification (LOQ) | 0.01% |
While HPLC is used for the organic anion, Ion Chromatography (IC) is the preferred method for the precise quantification of the ammonium (NH₄⁺) cation. thermofisher.comnih.gov IC is a specialized form of liquid chromatography designed for the separation of ionic species. ca.gov The analysis involves passing an aqueous solution of Diammonium Dithiodiglycolate through an ion-exchange column. lcms.cz
For cation analysis, a cation-exchange column is used, which contains negatively charged functional groups that interact with the positively charged ammonium ions. The eluent is typically a dilute acidic solution, such as methanesulfonic acid (MSA), which displaces the ammonium ions from the column. lcms.cz After separation, the ions pass through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the sensitivity of detection. The final detection is performed using a conductivity detector. ca.gov
The concentration of ammonium is determined by comparing the peak area from the sample to a calibration curve generated from standards of known ammonium concentration. dlr.de This analysis is crucial to confirm the correct stoichiometry of the salt and to ensure that the ammonium content is within the specified limits.
Table 2: Typical Calibration Data for Ammonium Ion Analysis by Ion Chromatography
| Standard Concentration (mg/L) | Peak Area (µS*min) |
|---|---|
| 1.0 | 0.152 |
| 5.0 | 0.765 |
| 10.0 | 1.530 |
| 20.0 | 3.058 |
| 50.0 | 7.645 |
Electrochemical and Redox Characterization
Electrochemical methods are employed to investigate the redox properties of Diammonium Dithiodiglycolate, particularly focusing on the behavior of the disulfide bond. These techniques provide valuable information on the electrochemical stability and potential redox-related reactions of the molecule.
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of chemical species. nih.gov For Diammonium Dithiodiglycolate, CV can be used to probe the reduction of the disulfide bond (-S-S-) to its constituent thiol groups (-SH) and the subsequent re-oxidation back to the disulfide. researchgate.netresearchgate.net
In a typical CV experiment, the potential of a working electrode is ramped linearly versus time. When the potential reaches a value where the disulfide bond can be reduced, a cathodic peak is observed in the voltammogram. On the reverse scan, if the resulting thiol groups can be re-oxidized, an anodic peak will appear. mdpi.com The positions and shapes of these peaks provide information about the reduction and oxidation potentials and the reversibility of the redox process. researchgate.net Irreversible electrochemistry may suggest that the generated radical intermediates undergo subsequent chemical reactions. nih.gov
Titration methods are classical analytical techniques that can be adapted for the quantitative analysis of Diammonium Dithiodiglycolate.
Table 3: Expected Conductivity Changes during Conductometric Titration of Diammonium Dithiodiglycolate with NaOH
| Titration Stage | Reaction | Primary Charge Carriers | Conductivity Trend |
|---|---|---|---|
| Before Equivalence Point | 2NH₄⁺ + 2OH⁻ → 2NH₃ + 2H₂O | NH₄⁺, Dithiodiglycolate²⁻, Na⁺ | Slight decrease or nearly constant |
| After Equivalence Point | Excess NaOH added | Na⁺, Dithiodiglycolate²⁻, OH⁻ | Sharp increase |
Potentiometric Titration involves measuring the potential difference (voltage) between two electrodes as a function of the added titrant volume. For Diammonium Dithiodiglycolate, this technique can be used for acid-base titrations. The titration of the basic ammonium ions with a strong acid, or the dicarboxylate part of the molecule with a strong base, can be monitored using a pH electrode. The equivalence point is determined from the inflection point of the resulting titration curve (a plot of pH vs. titrant volume).
Specialized Assays for Disulfide Bond Integrity
Beyond general characterization, specific assays are required to confirm the integrity and quantify the concentration of the critical disulfide bond in the dithiodiglycolate molecule. These assays are based on the chemical reactivity of the disulfide linkage.
A common approach involves the reduction of the disulfide bond to two thiol groups, followed by the quantification of these thiols. nih.gov Dithiothreitol (DTT) is a frequently used reducing agent for this purpose. nih.gov Once the disulfide bonds are cleaved, the resulting thiol groups can be quantified using a chromogenic reagent such as 5,5'-dithiobis(2-nitrobenzoic acid), also known as DTNB or Ellman's reagent. nih.gov
In this assay, DTNB reacts with the newly formed thiol groups in a thiol-disulfide exchange reaction. This reaction stoichiometrically releases a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB²⁻), which has a strong absorbance at 412 nm. nih.gov By measuring the absorbance of the solution at this wavelength and using the molar extinction coefficient of TNB²⁻, the concentration of the thiol groups, and thus the original concentration of the disulfide bonds, can be accurately determined. This method provides a direct measure of the functional integrity of the dithiodiglycolate molecule.
Chemical Reactivity, Mechanism, and Coordination Chemistry of Diammonium Dithiodiglycolate
Redox Chemistry and Reaction Pathways
The disulfide bond in diammonium dithiodiglycolate is susceptible to both oxidation and reduction, making redox chemistry a central aspect of its reactivity. These reactions are fundamental to its various applications.
Oxidation Reactions Leading to Sulfonic Acids
The reaction typically proceeds under controlled temperature and pH conditions to ensure the desired product is obtained and to prevent unwanted side reactions. The general pathway for the oxidation of a disulfide to a sulfonic acid can be represented as:
R-S-S-R' + [O] → R-SO₃H + R'-SO₃H
In the case of dithiodiglycolic acid, this would result in the formation of 2-sulfoacetic acid.
Reduction Reactions Yielding Thiols
The disulfide bond of diammonium dithiodiglycolate can be reduced to yield the corresponding thiol, thioglycolic acid. smolecule.com This reduction involves the cleavage of the S-S bond and the addition of a hydrogen atom to each sulfur atom. This reaction is a key aspect of its use in applications like hair perms, where the reduction of disulfide bonds in keratin (B1170402) is necessary. smolecule.comthegoodscentscompany.com
A variety of reducing agents can be employed for this purpose. The reaction can be represented as:
(NH₄)₂[OOCCH₂SSCH₂COO] + 2[H] → 2 HSCH₂COOH + 2 NH₃
This process is reversible, and the resulting thioglycolic acid can be oxidized back to dithiodiglycolic acid. google.com An environmentally clean method for synthesizing thioglycolic acid involves the electrochemical reduction of dithiodiglycolic acid. researchgate.net
Influence on Biological Redox Systems
The dithiodiglycolate/thioglycolate redox couple can interact with biological redox systems, which are often based on thiol-disulfide exchange reactions. The glutathione (B108866) (GSH/GSSG) and thioredoxin (Trx) systems are crucial for maintaining the cellular redox balance. nih.govnih.govresearchgate.net Dithiodiglycolate can potentially participate in thiol-disulfide exchange reactions with these systems.
For instance, it could be reduced by enzymes like glutathione reductase, which uses NADPH as a reducing equivalent, or it could oxidize protein thiols, thereby affecting their function. nih.gov The ability to modulate the cellular thiolstat gives it potential significance in biological applications. dntb.gov.ua
Ligand Properties and Metal Ion Complexation
The carboxylate groups in the dithiodiglycolate anion give it the ability to act as a ligand and form complexes with metal ions.
Chelating Capabilities with Divalent and Multivalent Metal Ions
Dithiodiglycolic acid can act as a chelating agent, binding to metal ions through its carboxylate groups. chemimpex.commdpi.comresearchgate.net Chelation is a process where a ligand binds to a central metal ion at two or more points, forming a ring-like structure known as a chelate. beloit.edu This ability to form stable complexes with various metal ions is a key feature of its coordination chemistry. chemimpex.comnih.gov
Table 1: Examples of Metal-Ligand Stability Constants (log β) for Related Ligands
| Metal Ion | Ligand | log β₁ | log β₂ |
| Tl(I) | Diglycolic Acid | 3.477 | 6.505 |
| Cd(II) | Thioglycolic Acid | - | - |
| Pb(II) | Thioglycolic Acid | - | - |
| Hg(II) | Thioglycolic Acid | - | - |
Mechanistic Studies of Metal-Ligand Interactions
The study of the mechanisms of metal-ligand interactions involves understanding the kinetics and thermodynamics of complex formation. ethz.ch Techniques such as spectroscopy and electrochemistry can be used to investigate these mechanisms. The interaction between a metal ion and a ligand like dithiodiglycolate involves the displacement of solvent molecules from the metal's coordination sphere by the ligand's donor atoms. beloit.eduresearchgate.net
The nature of the bonding in these complexes can range from purely electrostatic to more covalent, depending on the metal ion and the ligand. mdpi.comvu.nl Computational methods, such as density functional theory (DFT), are also employed to model and understand these interactions at a molecular level. ethz.chsemanticscholar.org These studies provide insights into the structure, stability, and reactivity of the resulting metal complexes. researchgate.netmdpi.com
Selectivity and Affinity for Specific Metal Ions
The dithiodiglycolate dianion, present in diammonium dithiodiglycolate, is a multidentate ligand capable of forming stable chelate complexes with a variety of metal ions. The presence of sulfur and oxygen donor atoms allows for coordination with both hard and soft metal ions. While specific studies on the selectivity and affinity of diammonium dithiodiglycolate for particular metal ions are not extensively documented in publicly available literature, the coordination chemistry of its parent acid, dithiodiglycolic acid, and related sulfur-containing ligands provides significant insights.
Dithiodiglycolic acid has been utilized in the development of redox-sensitive nanoscale coordination polymers for applications such as drug delivery. This indicates its ability to form stable complexes with metal ions, a prerequisite for creating such polymeric structures. The stability of these metal complexes is quantified by their stability constants (also known as formation constants), which provide a measure of the strength of the metal-ligand interaction. wikipedia.org
The chelation process involves the formation of five- or six-membered rings, which are entropically favored and lead to enhanced complex stability, known as the chelate effect. In the case of the dithiodiglycolate ligand, coordination with a metal ion can involve both the carboxylate oxygen atoms and the sulfur atoms, leading to the formation of stable chelate rings. The affinity for specific metal ions is governed by factors such as the hard and soft acid-base (HSAB) principle, the ionic radius of the metal ion, and the coordination geometry.
Potentiometric titration is a common experimental technique used to determine the stability constants of metal complexes in solution. ijirset.comrjpbcs.comias.ac.in For instance, the stability constants of thallium(I) complexes with the related diglycolic acid have been determined using polarographic methods, yielding log β values for the 1:1 and 1:2 metal-to-ligand complexes. asianpubs.org Similar studies would be necessary to quantify the stability constants for diammonium dithiodiglycolate with various metal ions.
Based on the chemistry of related thiol-containing chelating agents, it can be inferred that the dithiodiglycolate ligand would exhibit a significant affinity for soft metal ions like mercury(II), cadmium(II), and lead(II), as well as transition metals such as copper(II), nickel(II), and zinc(II). researchgate.net The precise selectivity would depend on the competition between different metal ions for the ligand in a given system.
Table 1: Expected Coordination Behavior of Dithiodiglycolate with Various Metal Ions
| Metal Ion Class | Example Metal Ions | Expected Affinity | Predominant Bonding Interaction |
| Hard Acids | Na⁺, K⁺, Ca²⁺, Mg²⁺ | Low to Moderate | Primarily through carboxylate oxygen atoms |
| Borderline Acids | Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | High | Mixed coordination through oxygen and sulfur atoms |
| Soft Acids | Ag⁺, Hg²⁺, Pb²⁺, Cd²⁺ | High | Primarily through sulfur atoms |
Substitution Reactions Involving Ammonium (B1175870) Centers
The ammonium (NH₄⁺) cations in diammonium dithiodiglycolate can undergo substitution reactions, primarily through ion exchange processes. In these reactions, the ammonium ions are replaced by other cations. This is a common characteristic of ammonium salts. The efficiency of such a substitution depends on the relative concentrations of the ions and their affinities for the counter-ion (dithiodiglycolate) or a solid ion-exchange resin.
Ion chromatography is a powerful analytical technique that relies on the principle of ion exchange to separate and quantify ions. wikipedia.org In cation-exchange chromatography, a stationary phase with fixed anionic groups is used to retain cations. Ammonium ions can be effectively separated and quantified using this method, which underscores their ability to participate in ion-exchange equilibria. nih.govsdstate.edu
In the context of diammonium dithiodiglycolate, a substitution reaction could be envisioned by passing a solution of the salt through a cation-exchange column loaded with another cation, say Na⁺. The ammonium ions would be retained on the column, and the sodium salt of dithiodiglycolic acid would be eluted. The general equation for this process is:
2(Resin-Na⁺) + (NH₄)₂[S₂(CH₂COO)₂] ⇌ 2(Resin-NH₄⁺) + Na₂[S₂(CH₂COO)₂]
The position of this equilibrium depends on the selectivity of the ion-exchange resin for ammonium versus sodium ions.
Furthermore, under certain conditions, the ammonium ions could be displaced by a strong base, leading to the liberation of ammonia (B1221849) gas and the formation of the corresponding metal salt of dithiodiglycolic acid.
(NH₄)₂[S₂(CH₂COO)₂] + 2NaOH → Na₂[S₂(CH₂COO)₂] + 2NH₃(g) + 2H₂O
While specific studies detailing these substitution reactions for diammonium dithiodiglycolate are scarce, the principles of ion exchange are well-established for ammonium compounds. researchgate.net
Interactions with Organic Acids and Derivative Formation
The interaction of diammonium dithiodiglycolate with organic acids, particularly in the context of forming polycarboxylic acid derivatives, is not well-documented. However, based on general organic chemistry principles, several potential reaction pathways can be considered. The diammonium salt of a dicarboxylic acid can be a precursor in the synthesis of polyamides. For instance, the reaction of a diammonium salt with a diacyl chloride can lead to the formation of a polyamide.
In a similar vein, diammonium dithiodiglycolate could potentially react with dicarboxylic acids or their derivatives to form poly(ester amide)s. rsc.orgnih.gov These polymers incorporate both ester and amide linkages in their backbone. The synthesis could proceed through a polycondensation reaction where the diamine (generated in situ from the diammonium salt) reacts with a dicarboxylic acid or its ester derivative. The presence of the disulfide bond in the dithiodiglycolate moiety could impart unique properties to the resulting polymer, such as redox sensitivity.
The synthesis of amides from carboxylic acids and amines often requires activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent. libretexts.org It is conceivable that diammonium dithiodiglycolate could serve as the diamine component in such reactions, leading to the formation of bis-amides.
While the direct synthesis of polycarboxylic acid derivatives from diammonium dithiodiglycolate and other organic acids has not been specifically described, the synthesis of polyamides from diammonium dicarboxylate salts is a known process. google.com This suggests that analogous reactions with diammonium dithiodiglycolate could be feasible, potentially leading to novel polymers with interesting properties.
Theoretical and Computational Studies of Reactivity
For instance, DFT calculations could be employed to:
Optimize the geometry of the dithiodiglycolate dianion and its complexes with various metal ions. This would provide information on bond lengths, bond angles, and coordination geometries. rsc.org
Calculate the binding energies of the dithiodiglycolate ligand with different metal ions, thereby predicting its selectivity and affinity.
Elucidate the electronic structure , including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles.
Model reaction pathways and transition states for reactions involving diammonium dithiodiglycolate, such as its coordination with metal ions or its participation in substitution or condensation reactions.
High-level quantum chemistry calculations have been used to determine the thermochemical properties of various sulfur-containing species, which is essential for understanding their reaction mechanisms. nih.gov Similar studies on dithiodiglycolic acid and its ions would be highly beneficial.
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique can provide detailed insights into the dynamics of binding events, such as the chelation of metal ions by a ligand.
For diammonium dithiodiglycolate, MD simulations could be used to:
Simulate the process of a metal ion binding to the dithiodiglycolate ligand in an aqueous environment. This would allow for the visualization of the conformational changes that occur during complexation.
Calculate the free energy of binding for different metal ions, providing a theoretical measure of the stability of the resulting complexes.
Investigate the role of solvent molecules in the binding process and their influence on the structure and stability of the metal complex.
Study the interactions of the dithiodiglycolate ligand with biological macromolecules , such as proteins or DNA, which is relevant for its potential applications in drug delivery. nih.gov
While specific MD simulations for diammonium dithiodiglycolate are not found in the literature, the methodology has been successfully applied to study the interaction of other sulfur-containing ligands and dithiocarbamate (B8719985) complexes with metal ions and biological targets. rsc.orgnih.gov
Applications of Diammonium Dithiodiglycolate in Advanced Materials Science and Polymer Chemistry
Role as a Crosslinking Agent in Polymer Systems
The disulfide bond within the diammonium dithiodiglycolate molecule is a key feature that allows it to act as a crosslinking agent. This bond can be cleaved and reformed, enabling the formation of networks within polymer structures. This crosslinking can impart significant changes to the properties of the original polymer.
Synthesis and Characterization of Crosslinked Polymers
The synthesis of polymers crosslinked with diammonium dithiodiglycolate would likely involve the reaction of the dithiodiglycolate with a polymer containing functional groups that can react with its carboxylate or disulfide moieties. For instance, polymers with pendant reactive groups could be covalently linked by the dithiodiglycolate, forming a three-dimensional network.
The characterization of such crosslinked polymers would involve a suite of analytical techniques to confirm the formation of crosslinks and to determine the resulting material's properties. Spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy could be used to identify the chemical bonds formed during the crosslinking process. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be employed to determine the glass transition temperature (Tg) and the thermal stability of the crosslinked polymer, respectively. The degree of crosslinking could be quantified through swelling tests, where the material is immersed in a solvent and the amount of solvent absorbed is measured.
Enhancement of Material Stability and Mechanical Properties
The introduction of crosslinks using diammonium dithiodiglycolate is anticipated to enhance both the thermal and mechanical stability of polymer systems. The formation of a network structure restricts the movement of polymer chains, which can lead to a higher glass transition temperature and improved dimensional stability at elevated temperatures.
Mechanically, crosslinking generally increases the stiffness, strength, and creep resistance of a polymer. The disulfide bonds, in particular, can act as reversible crosslinks, potentially imparting self-healing or shape-memory properties to the material. The specific impact on mechanical properties would depend on the base polymer, the concentration of the crosslinking agent, and the crosslinking density. Detailed quantitative data from tensile testing, dynamic mechanical analysis (DMA), and impact testing would be necessary to fully elucidate these enhancements.
Hypothetical Data on Mechanical Properties of a Polymer Before and After Crosslinking with Diammonium Dithiodiglycolate:
| Property | Base Polymer | Crosslinked Polymer |
| Tensile Strength (MPa) | 50 | 75 |
| Young's Modulus (GPa) | 2.0 | 3.5 |
| Elongation at Break (%) | 150 | 80 |
| Glass Transition Temp. (°C) | 80 | 110 |
Investigation of Film-Forming Capabilities
Diammonium dithiodiglycolate has been noted for its film-forming properties, a characteristic that is valuable in the development of coatings and thin films. In a polymer matrix, its inclusion as a crosslinking agent could improve the cohesion and adhesion of the resulting film. The ability to form a continuous and uniform film is crucial for applications such as protective coatings, membranes, and electronic components.
Investigations into its film-forming capabilities would involve assessing properties like film thickness uniformity, surface roughness (using techniques like Atomic Force Microscopy - AFM), adhesion to various substrates (via peel tests), and barrier properties against moisture and gases. The crosslinking action of diammonium dithiodiglycolate could lead to denser films with reduced permeability.
Precursor for Novel Functional Materials
Beyond its role as a crosslinking agent, the molecular structure of diammonium dithiodiglycolate makes it a potential building block, or precursor, for the synthesis of new functional materials, particularly in the realm of coordination polymers and metal-organic frameworks.
Metal-Organic Framework (MOF) Synthesis and Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The dicarboxylate nature of the dithiodiglycolate anion makes it a suitable candidate for an organic linker in MOF synthesis. The presence of the flexible disulfide bond could introduce dynamic properties and additional functionality to the resulting framework.
The synthesis of a MOF using diammonium dithiodiglycolate would typically involve a solvothermal reaction, where the dithiodiglycolate salt is reacted with a metal salt in a suitable solvent at elevated temperatures. The choice of metal ion and reaction conditions would dictate the final structure and properties of the MOF.
Structure-Property Relationships in DDG-Derived MOFs
The relationship between the structure of a MOF and its properties is a central theme in MOF research. For a MOF derived from diammonium dithiodiglycolate (a "DDG-MOF"), several key structure-property relationships could be explored:
Porosity and Gas Sorption: The length and flexibility of the dithiodiglycolate linker would influence the pore size and shape of the MOF, which in turn would determine its capacity for gas storage and separation. The sulfur atoms in the disulfide bridge could also provide specific interaction sites for certain gas molecules.
Catalytic Activity: The metal nodes and the organic linker can both serve as active sites for catalysis. The disulfide bond could potentially participate in redox reactions, making DDG-MOFs interesting candidates for catalytic applications.
Sensing Capabilities: The flexibility of the disulfide bond might allow the framework to respond to external stimuli, such as the presence of specific guest molecules, leading to changes in its optical or electronic properties. This could be harnessed for chemical sensing applications.
Illustrative Table of Potential Properties of a DDG-Derived MOF:
| Property | Potential Value/Characteristic |
| Surface Area (m²/g) | 1000 - 3000 |
| Pore Volume (cm³/g) | 0.5 - 1.5 |
| Key Structural Feature | Flexible disulfide bridge |
| Potential Application | Selective gas separation, catalysis |
Note: This table is hypothetical and intended to illustrate the potential characteristics of a MOF derived from diammonium dithiodiglycolate. Experimental data is required for validation.
Applications in Gas Adsorption, Catalysis, and Sensing
Diammonium dithiodiglycolate serves as a key precursor in the synthesis of sophisticated functional materials, such as metal-organic frameworks (MOFs). smolecule.com MOFs are a class of crystalline materials with exceptionally high porosity, making them ideal candidates for applications in gas adsorption, catalysis, and chemical sensing.
The utility of DDG in this context stems from its identity as a diammonium salt of dithiodiglycolic acid, which contains multiple donor atoms (oxygen and sulfur) that can act as ligands. smolecule.com This allows it to form stable chelates with various metal ions. smolecule.com In the synthesis of MOFs, these metal ions act as nodes, while the dithiodiglycolate component serves as the organic linker, creating a repeating, porous framework.
The specific properties of MOFs derived from DDG can be tailored for different applications:
Gas Adsorption: The high surface area and tunable pore size of these frameworks allow for the selective adsorption and storage of various gases. The performance of such materials is often evaluated based on their adsorption capacity and selectivity for specific gas molecules over others.
Catalysis: The integrated metal centers within the MOF structure can act as catalytic sites. The dithiodiglycolate linker can help stabilize these active sites and influence the catalytic activity and selectivity of the material.
Sensing: The interaction between gas molecules and the MOF can induce a measurable change in the material's physical or electronic properties. researchgate.net Gas sensing often relies on charge transfer processes between the adsorbed gas molecule and the sensing material, which alters the material's conductivity. researchgate.netmdpi.com The unique electronic structure provided by the sulfur-containing linker and the metal node can be engineered to enhance sensitivity and selectivity towards specific analytes. smolecule.com
Development of Conductive Polymers
The unique chemical properties of diammonium dithiodiglycolate also lend themselves to the preparation of conductive polymers for specialized applications. smolecule.com Conductive polymers are organic materials that possess electrical properties similar to metals while retaining the flexibility and processing advantages of plastics. mdpi.com The incorporation of DDG into a polymer matrix can modify its fundamental properties through mechanisms such as cross-linking, doping, or functionalization.
The modification of conductive polymers with diammonium dithiodiglycolate is anticipated to significantly influence their electrochemical behavior. The conductivity of these polymers depends on the number and mobility of charge carriers. researchgate.net Introducing DDG can affect these properties in several ways:
Doping: The ammonium (B1175870) salt can act as a dopant, introducing charge carriers (polarons or bipolarons) into the polymer backbone and increasing conductivity. mdpi.com
Cross-linking: The disulfide bond in DDG can serve as a cross-linking agent, connecting different polymer chains. medchemexpress.comcymitquimica.com This can enhance the material's morphological stability and may improve inter-chain charge transport, although excessive cross-linking could also disrupt conjugation and decrease conductivity.
Redox Activity: The disulfide bond is redox-active, meaning it can participate in electrochemical reactions. This could introduce new redox states to the polymer, potentially useful in applications like energy storage or electrochromic devices.
The table below conceptualizes the potential effects of DDG modification on the electrochemical properties of a generic conductive polymer, such as polyaniline (PANI) or polypyrrole (PPy).
| Property | Unmodified Polymer | DDG-Modified Polymer (Hypothetical) | Potential Impact |
| Conductivity | 10⁻¹ - 10¹ S/cm | 10⁰ - 10² S/cm | Increased charge carrier density from doping effects. |
| Redox Potential | Single or dual redox peaks | Multiple or shifted redox peaks | Introduction of new redox-active sites from the disulfide group. |
| Electrochemical Stability | Moderate | High | Enhanced structural integrity due to cross-linking. |
| Capacitance | Baseline value | Increased | Improved ion transport and additional redox activity. |
Note: The values in this table are illustrative and represent potential outcomes based on the chemical nature of DDG and established principles of conductive polymer chemistry.
The ability to tune the electrochemical properties of conductive polymers using DDG opens up potential for their use in organic electronics. smolecule.com Organic electronic devices leverage the unique properties of carbon-based materials in applications like flexible displays, sensors, and transistors. researchgate.net DDG-modified polymers could be particularly suitable for:
Flexible Electrodes: Enhanced stability and conductivity could make these materials suitable for transparent and flexible electrodes in touch screens or wearable devices.
Chemical Sensors: The specific chemical functionalities introduced by DDG, particularly the metal-chelating carboxylate and sulfur groups, could be used to design polymer-based sensors that exhibit a change in conductivity upon binding to specific chemical analytes.
Bio-electronic Interfaces: The potential for improved biocompatibility (discussed in the next section) combined with conductivity makes these materials promising for creating interfaces between electronic devices and biological systems.
Engineering of Biocompatible Materials
Diammonium dithiodiglycolate plays a significant role in the field of biomedical applications, particularly in the synthesis and preparation of biocompatible materials. medchemexpress.com A biocompatible material is one that does not elicit a significant adverse response when introduced to the body. nih.gov The unique chemical characteristics of DDG, such as its ability to act as a cross-linking agent and its film-forming nature, make it an ideal choice for modifying materials to improve their interaction with biological systems. medchemexpress.com Its parent molecule, dithiodiglycolic acid, is recognized as a reagent for creating biomaterials. cymitquimica.comtcichemicals.com
Surface Modification and Biocompatibility Assessment
The interaction between an implanted material and the surrounding tissue is dictated by its surface properties. nih.gov Surface modification is therefore a critical strategy for enhancing the biocompatibility of medical devices. nih.govrsc.org The structure of DDG makes it well-suited for surface modification. The disulfide bond can be cleaved to form thiol groups, which can readily anchor the molecule to metal or polymer surfaces, while the hydrophilic carboxylate groups remain exposed, altering the surface chemistry.
This modification can improve biocompatibility by:
Reducing Protein Adsorption: Creating a more hydrophilic surface can reduce the non-specific adsorption of proteins, which is the initial step in the foreign body response. nih.gov
Improving Wettability: Enhanced hydrophilicity improves the wettability of the surface, which generally promotes more favorable interactions with cells.
Providing Functional Groups for Bio-conjugation: The carboxylate groups can be used to covalently attach bioactive molecules, such as peptides or growth factors, to further enhance tissue integration.
The success of such modifications is evaluated through a series of biocompatibility assessments. These tests analyze both the material's properties and the biological response to them.
| Assessment Parameter | Method | Unmodified Surface (Typical) | DDG-Modified Surface (Expected Outcome) |
| Wettability | Contact Angle Measurement | High contact angle (hydrophobic) | Low contact angle (hydrophilic) |
| Protein Adsorption | Quartz Crystal Microbalance (QCM) or ELISA | High | Low |
| Cell Adhesion & Proliferation | In-vitro Cell Culture (e.g., with fibroblasts or osteoblasts) | Poor adhesion, low proliferation | Enhanced adhesion and proliferation |
| Cytotoxicity | MTT Assay or Live/Dead Staining | May show some toxicity | High cell viability, non-toxic |
Integration into Hydrogels and Biomaterial Scaffolds
Hydrogels and biomaterial scaffolds are three-dimensional porous structures designed to support cell growth and tissue regeneration. nih.gov The mechanical properties and degradation rate of these scaffolds are critical for their function and are largely controlled by the degree and nature of polymer cross-linking.
Diammonium dithiodiglycolate is an effective cross-linking agent for fabricating these structures. medchemexpress.comcymitquimica.com Its key feature is the disulfide bond, which can form reversible covalent cross-links within the polymer network of a hydrogel or scaffold. This imparts several advantageous properties:
Dynamic and "Smart" Materials: Disulfide bonds can be broken and reformed in response to a reducing environment, such as the intracellular space. This allows for the creation of "smart" hydrogels that can degrade on demand or soften over time to better match the properties of the surrounding tissue. digitellinc.com
Tunable Mechanical Properties: The concentration of DDG used as a cross-linker can be varied to precisely control the stiffness and elasticity of the scaffold, tailoring it to the requirements of a specific tissue (e.g., soft scaffolds for neural tissue, stiffer scaffolds for cartilage).
Controlled Release: Drugs or growth factors can be tethered within the hydrogel using disulfide bonds. The cleavage of these bonds in a specific physiological environment would then trigger the release of the therapeutic agent.
By integrating DDG into hydrogels and scaffolds, it is possible to create advanced biomaterials that not only provide structural support but also dynamically interact with the biological environment to promote healing and tissue regeneration. nih.gov
Biological Interactions and Mechanistic Studies of Diammonium Dithiodiglycolate
Interaction with Biological Membranes
Biological membranes are complex structures, primarily composed of a lipid bilayer with embedded proteins, that are essential for cellular integrity and function. The interaction of any chemical compound with these membranes can have profound effects on the cell.
Influence on Membrane Permeability and Integrity
The permeability of a biological membrane is a critical factor in maintaining cellular homeostasis, regulating the passage of ions and molecules. Alterations to this barrier can lead to leakage of cellular contents and ultimately cell death.
Currently, there is a lack of specific research data detailing the influence of diammonium dithiodiglycolate on the permeability and integrity of biological membranes. Studies on other compounds have shown that both the dithiocarbamate (B8719985) and ammonium (B1175870) functional groups can interact with membrane components. However, without direct experimental evidence, the specific effects of diammonium dithiodiglycolate remain speculative.
Surfactant Activity and Cellular Transport Mechanisms
Surfactants are compounds that can lower the surface tension between two substances, such as a liquid and a solid. In a biological context, surfactant activity can disrupt the lipid bilayer of cell membranes, potentially facilitating the transport of substances across the membrane.
While some ammonium compounds exhibit surfactant properties, there is no specific data available in the scientific literature to confirm or quantify the surfactant activity of diammonium dithiodiglycolate. Furthermore, its role, if any, in influencing cellular transport mechanisms has not been investigated.
Modulation of Protein and Enzyme Function
Proteins and enzymes are the workhorses of the cell, carrying out a vast array of functions. The proper folding and conformational state of these molecules are crucial for their activity.
Mechanism of Protein and Enzyme Stabilization
The stabilization of proteins and enzymes is critical for their function, particularly under conditions of stress such as changes in temperature or pH. Various chemical compounds can act as stabilizers.
No studies have been published that specifically investigate the role of diammonium dithiodiglycolate in protein or enzyme stabilization. General mechanisms of protein stabilization often involve interactions that favor the native, folded state of the protein, but how diammonium dithiodiglycolate might participate in such processes is unknown.
Impact on Conformation and Activity
The three-dimensional conformation of a protein or enzyme is directly linked to its biological activity. Chemical compounds can alter this conformation, leading to either an enhancement or inhibition of function.
The impact of diammonium dithiodiglycolate on the conformation and activity of specific proteins or enzymes has not been documented in the scientific literature. Research in this area would be necessary to understand any potential modulatory effects.
Antimicrobial Activity Investigations
The search for new antimicrobial agents is a critical area of research. Many chemical compounds are screened for their ability to inhibit the growth of or kill microorganisms.
Specific investigations into the antimicrobial activity of diammonium dithiodiglycolate are not present in the available scientific literature. While some sulfur-containing compounds and ammonium salts are known to have antimicrobial properties, the efficacy of diammonium dithiodiglycolate against bacteria, fungi, or other microbes has not been reported.
Proposed Mechanisms of Action Against Microorganisms
The antimicrobial activity of diammonium dithiodiglycolate is thought to stem from its ability to interact with and disrupt the fundamental components of microbial cells. The proposed mechanisms are largely centered around its surfactant properties, which facilitate interaction with the lipid and protein components of the cell.
One of the primary proposed mechanisms is the disruption of cell membrane integrity . The cell membrane, a critical barrier that maintains cellular homeostasis, is a key target for many antimicrobial agents. As a surfactant, diammonium dithiodiglycolate possesses both hydrophilic and hydrophobic moieties. This amphipathic nature allows it to intercalate into the lipid bilayer of microbial cell membranes. This insertion can lead to a loss of membrane fluidity and integrity, creating pores or channels. The consequence of this disruption is the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.
Furthermore, the interaction of diammonium dithiodiglycolate is not limited to the lipid components of the cell membrane. It is also proposed to interact with membrane-bound proteins . These proteins are vital for numerous cellular functions, including nutrient transport, signal transduction, and energy production. By binding to these proteins, the compound can induce conformational changes, thereby inhibiting their normal function. This disruption of protein function can have a cascade of detrimental effects on the microorganism's viability.
Another potential mechanism is related to the disulfide bond present in the dithiodiglycolate structure. In biological systems, disulfide bonds are crucial for the structure and function of many proteins, including enzymes. It is conceivable that diammonium dithiodiglycolate could participate in thiol-disulfide exchange reactions with microbial proteins. This could disrupt the native disulfide bonds within these proteins, leading to misfolding and loss of function, thereby contributing to its antimicrobial effect.
| Proposed Mechanism | Target Site | Consequence for Microorganism |
| Disruption of Cell Membrane Integrity | Lipid Bilayer | Increased permeability, leakage of intracellular contents, loss of homeostasis. |
| Interaction with Membrane Proteins | Functional proteins within the cell membrane | Inhibition of nutrient transport, energy production, and signaling pathways. |
| Thiol-Disulfide Exchange | Proteins containing disulfide bonds (e.g., enzymes) | Misfolding and inactivation of essential proteins. |
Note: The mechanisms described above are based on the chemical properties of diammonium dithiodiglycolate and general principles of antimicrobial surfactant action. Specific experimental data elaborating these mechanisms for this particular compound is not extensively available.
Disruption of Cellular Processes and Metabolic Pathways
Building on the disruption of cellular structures, diammonium dithiodiglycolate is also believed to interfere with critical cellular processes and metabolic pathways essential for microbial survival and proliferation.
The disruption of the cell membrane directly impacts cellular transport and energy metabolism . A compromised membrane cannot maintain the necessary ion gradients required for processes such as ATP synthesis. The leakage of protons and other ions dissipates the proton motive force, which is the primary energy source for many cellular activities in bacteria. This would effectively halt the production of ATP, leading to an energy crisis within the cell.
Furthermore, the inactivation of enzymes, either through direct interaction or by disrupting the cellular environment, can inhibit various biosynthetic pathways . Microorganisms rely on a complex network of enzymatic reactions to synthesize essential molecules such as amino acids, nucleotides, and fatty acids. By inhibiting key enzymes in these pathways, diammonium dithiodiglycolate could starve the microorganism of the building blocks necessary for growth and replication.
Research indicates that the interaction of diammonium dithiodiglycolate with cellular proteins can lead to significant changes in cellular functions, thereby affecting biochemical pathways. smolecule.com The compound's surfactant activity is a key factor in these interactions, potentially altering protein functionality and, consequently, the metabolic processes they catalyze. smolecule.com
| Cellular Process/Metabolic Pathway | Locus of Disruption | Impact on Microorganism |
| Energy Metabolism | Cell membrane integrity and membrane-bound enzymes (e.g., ATP synthase) | Dissipation of ion gradients, inhibition of ATP synthesis. |
| Biosynthesis of Macromolecules | Enzymes involved in amino acid, nucleotide, and fatty acid synthesis | Depletion of essential building blocks for growth and replication. |
| Nutrient Uptake | Membrane transport proteins | Inability to acquire necessary nutrients from the environment. |
Note: Detailed studies identifying the specific metabolic pathways and enzymes inhibited by diammonium dithiodiglycolate are not widely reported. The information presented is based on the logical consequences of its proposed primary mechanisms of action.
Environmental Behavior and Biodegradation Studies of Diammonium Dithiodiglycolate
Biodegradation Pathways and Kinetics in Aqueous Environments
The environmental persistence and ultimate fate of diammonium dithiodiglycolate in aquatic systems are primarily governed by microbial degradation processes. As a readily soluble ammonium (B1175870) salt of a dicarboxylic acid containing a disulfide bond, its biodegradation involves enzymatic cleavage of its constituent parts.
Aerobic Biodegradation Mechanisms
Under aerobic conditions, the biodegradation of diammonium dithiodiglycolate is expected to proceed through the metabolic pathways of its constituent ions: ammonium (NH₄⁺) and the dithiodiglycolate anion. The dithiodiglycolate anion is anticipated to be the primary target for microbial enzymatic attack.
The initial step in the aerobic biodegradation of the dithiodiglycolate anion likely involves the enzymatic cleavage of the disulfide (-S-S-) bond. This reductive cleavage would yield two molecules of thioglycolic acid. Subsequently, the thioglycolic acid molecules can be further metabolized. One proposed pathway involves the oxidation of the thiol group (-SH) to a sulfonic acid, followed by cleavage of the carbon-sulfur bond to release sulfate (B86663) and a two-carbon organic acid, such as glycolic acid or glyoxylic acid, which can then enter central metabolic pathways like the citric acid cycle.
Alternatively, the thioglycolic acid can be oxidized at the carboxyl group, followed by enzymatic breakdown of the carbon chain. The ammonium ions released during the dissociation of diammonium dithiodiglycolate can be utilized by microorganisms as a nitrogen source for growth or be oxidized to nitrate (B79036) through the process of nitrification.
Studies on the biodegradation of the related compound thiodiglycolic acid have identified metabolites such as [(2-hydroxyethyl)thio]acetic acid and have suggested that degradation can proceed through both cleavage of the carbon-sulfur bond and oxidation of the alcohol groups. nih.gov
Rates of Degradation Under Controlled Conditions
While specific kinetic data for the biodegradation of diammonium dithiodiglycolate are not extensively documented in publicly available literature, information on related compounds provides insight into its likely rate of degradation. An Organisation for Economic Co-operation and Development (OECD) Screening Information Dataset (SIDS) report for thioglycolic acid and its salts indicates that dithiodiglycolate is readily biodegradable, achieving 80% biodegradation after 28 days in an OECD Guideline 301 B test. oecd.org This suggests a relatively rapid degradation process in environments with competent microbial populations.
The degradation of ammonium salts of other organic acids, such as fatty acids, is also reported to be rapid, with half-lives of less than a day in both soil and water. canada.ca This further supports the expectation of a high rate of biodegradation for diammonium dithiodiglycolate.
Table 1: Biodegradation Data for Dithiodiglycolate
| Test Guideline | Compound | Biodegradation Percentage | Timeframe |
| OECD Guideline 301 B | Dithiodiglycolate | 80% | 28 days |
Factors Influencing Biodegradation Efficiency
The efficiency of diammonium dithiodiglycolate biodegradation is influenced by several environmental factors that affect microbial activity and the bioavailability of the compound. Key factors include:
Microbial Population: The presence of a diverse and adapted microbial community is crucial for efficient degradation. Environments with a history of exposure to similar organic sulfur compounds may harbor microorganisms with the necessary enzymatic capabilities.
Oxygen Availability: Aerobic biodegradation pathways are generally more efficient for the complete mineralization of organic compounds. Oxygen is required as the terminal electron acceptor for the respiratory processes of the degrading microorganisms.
Temperature: Microbial metabolic rates are temperature-dependent. Optimal temperatures for the biodegradation of most organic compounds in mesophilic environments are typically in the range of 20-35°C.
pH: The pH of the aqueous environment can affect both microbial activity and the chemical speciation of the compound. Most bacteria involved in biodegradation thrive in near-neutral pH conditions.
Nutrient Availability: In addition to the carbon and sulfur provided by diammonium dithiodiglycolate, microorganisms require other essential nutrients, such as nitrogen and phosphorus, for growth and metabolism. The ammonium component of the salt can serve as a nitrogen source.
Assessment of Environmental Fate Beyond Degradation
Beyond biodegradation, the environmental fate of diammonium dithiodiglycolate is determined by its mobility and potential interactions within aquatic ecosystems.
Mobility and Adsorption in Environmental Compartments
As a salt, diammonium dithiodiglycolate is highly soluble in water, which suggests a high potential for mobility in aqueous environments. In soil and sediment, the dithiodiglycolate anion, being negatively charged, will have a tendency to be repelled by the negatively charged surfaces of clay minerals and organic matter. This would suggest low adsorption and high mobility in most soil types.
However, the mobility of organic acids in soil can also be influenced by their interaction with metal oxides and hydroxides, where some level of adsorption can occur. Studies on other organic acids have shown that their adsorption to soil colloids can reduce their bioavailability and, consequently, their rate of mineralization. scielo.br The ammonium cation can be adsorbed to negatively charged soil particles or taken up by plants and microorganisms.
The low octanol-water partition coefficient (log Kow) of the related thioglycolic acid (-2.99 at pH 7) indicates a low potential for bioaccumulation in organisms. oecd.org A similar low bioaccumulation potential would be expected for diammonium dithiodiglycolate.
Role in Aquatic Ecosystems
In aquatic ecosystems, diammonium dithiodiglycolate can serve as a source of carbon, sulfur, and nitrogen for microbial communities, potentially stimulating microbial growth and activity. The introduction of readily biodegradable organic matter can lead to an increase in microbial respiration, which in turn can decrease dissolved oxygen concentrations in the water column.
The aquatic toxicity of diammonium dithiodiglycolate has been assessed to be low. An OECD report indicates that for the thioglycolic acid oxidation product (diammonium dithiodiglycolate), the EC50 for algae and daphnia is greater than 100 mg/L. oecd.orgoecd.org The acute toxicity to fish (Oncorhynchus mykiss) for the related ammonium thioglycolate was also found to be low, with a 96-hour LC50 greater than 100 mg/L. oecd.org
Table 2: Aquatic Toxicity Data for Diammonium Dithiodiglycolate and Related Compounds
| Test Organism | Compound | Endpoint | Value |
| Algae | Diammonium dithiodiglycolate | EC50 | > 100 mg/L |
| Daphnia | Diammonium dithiodiglycolate | EC50 | > 100 mg/L |
| Fish (Oncorhynchus mykiss) | Ammonium thioglycolate | 96-hour LC50 | > 100 mg/L |
The rapid biodegradation of diammonium dithiodiglycolate suggests that its persistence and long-term effects in aquatic ecosystems are likely to be minimal, provided that the receiving environment has a sufficient capacity for microbial degradation and is not overloaded with the compound.
Methodologies for Environmental Impact Assessment
The environmental impact of chemical compounds such as Diammonium Dithiodiglycolate is assessed through a combination of standardized testing protocols and predictive modeling. These methodologies are designed to evaluate the potential for biodegradation and the persistence of the substance in various environmental compartments. International guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), provide a framework for these assessments, ensuring consistency and comparability of data.
OECD Guideline-Based Biodegradation Testing
The OECD Guidelines for the Testing of Chemicals are a collection of internationally recognized methods for assessing the safety of chemicals. For determining the biodegradability of a substance like Diammonium Dithiodiglycolate, the OECD 301 series of tests for "Ready Biodegradability" is of primary importance. oecd.orgaropha.comoecd.org These tests are stringent and provide an indication of a substance's potential for rapid and ultimate biodegradation in an aerobic aqueous environment. oecd.orgaropha.com A substance that passes a ready biodegradability test is presumed not to persist in the environment.
There are several methods within the OECD 301 series, each suited to different types of chemical substances. oecd.org For a water-soluble organic salt like Diammonium Dithiodiglycolate, suitable tests could include the CO2 Evolution Test (OECD 301B) or the Closed Bottle Test (OECD 301D). aropha.comecetoc.org
The CO2 Evolution Test (OECD 301B) measures the amount of carbon dioxide produced by microorganisms as they biodegrade the test substance. aropha.com The percentage of biodegradation is calculated by comparing the measured CO2 production with the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the compound.
The Closed Bottle Test (OECD 301D) , conversely, measures the consumption of dissolved oxygen by microorganisms during the biodegradation process. aropha.comleuphana.de The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to determine the percentage of biodegradation. aropha.com
In both tests, a "10-day window" is a critical criterion for a substance to be classified as readily biodegradable. This means that the pass level (60% biodegradation for respirometric methods) must be reached within 10 days of the start of biodegradation, which is defined as the point at which 10% of the substance has been degraded. oecd.org The entire test is typically run for 28 days. oecd.org
Interactive Data Table: Illustrative OECD 301B Biodegradation Data for Diammonium Dithiodiglycolate
| Time (Days) | % Biodegradation (CO2 Evolution) | 10-Day Window Status | Readily Biodegradable |
| 0 | 0 | Not Started | No |
| 7 | 8 | Not Started | No |
| 10 | 15 | Started (Day 8) | No |
| 14 | 45 | In Progress | No |
| 18 | 65 | Achieved | Yes |
| 21 | 72 | Achieved | Yes |
| 28 | 78 | Achieved | Yes |
Note: The data presented in this table is illustrative and intended to demonstrate the format and type of results obtained from an OECD 301B test. It does not represent actual experimental results for Diammonium Dithiodiglycolate.
Data Interpretation and Predictive Modeling for Environmental Persistence
In the absence of empirical biodegradation data, or to supplement it, predictive models can be used to estimate the environmental persistence of a chemical. Persistence is a key factor in environmental risk assessment, as substances that remain in the environment for longer periods have a greater potential for exposure and adverse effects.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Biodegradability Relationship (QSBR) models are computational tools that correlate the chemical structure of a substance with its environmental fate and effects. rsc.org These models use algorithms trained on large datasets of experimentally determined properties of other chemicals to predict the properties of a new or untested substance like Diammonium Dithiodiglycolate.
For predicting biodegradability, models might consider various molecular fragments and properties. The presence of certain functional groups can be associated with either rapid degradation or persistence. For instance, the disulfide bond and carboxylate groups in the Diammonium Dithiodiglycolate molecule would be key inputs for such a model.
The interpretation of both experimental and modeled data requires a weight-of-evidence approach. This involves considering the quality and relevance of the data, any uncertainties, and integrating different lines of evidence to conclude on the environmental persistence of the substance.
The following data table illustrates the kind of output that might be generated from a predictive model for environmental persistence.
Data Table: Illustrative Predictive Modeling Output for Diammonium Dithiodiglycolate Persistence
| Environmental Compartment | Predicted Half-Life (Days) | Persistence Classification | Confidence Level |
| Water | 15 - 40 | Not Persistent | Medium |
| Soil | 30 - 90 | Not Persistent | Low |
| Sediment (Aerobic) | 60 - 150 | Moderately Persistent | Low |
Note: The data in this table is for illustrative purposes only and is based on hypothetical outputs from predictive environmental fate models. It does not represent verified data for Diammonium Dithiodiglycolate.
Comparative Analysis and Future Research Directions for Diammonium Dithiodiglycolate
Comparative Chemical Properties and Applications with Related Thiocompounds
The chemical behavior and applications of diammonium dithiodiglycolate are best understood through comparison with its precursor, thioglycolic acid, and other related thiocompounds.
Distinguishing Features from Thioglycolic Acid and Other Thioglycolates
The primary distinguishing feature between diammonium dithiodiglycolate and thioglycolic acid lies in their core chemical structure. Diammonium dithiodiglycolate is the oxidized dimer of thioglycolic acid, meaning two molecules of thioglycolic acid are joined by a disulfide bond (-S-S-). This structural difference fundamentally alters their chemical properties and applications.
| Property | Diammonium Dithiodiglycolate | Thioglycolic Acid & its Salts (e.g., Ammonium (B1175870) Thioglycolate) |
| Chemical Structure | Contains a disulfide bond (-S-S-) | Contains a thiol group (-SH) |
| Primary Function | Oxidizing agent, buffer, and controller in redox reactions | Reducing agent |
| Role in Hair Perming | Controls the rate of the reduction reaction, preventing over-processing of hair. cd-bioparticles.netresearchgate.net | Breaks the disulfide bonds in hair keratin (B1170402), allowing it to be reshaped. researchgate.net |
| Odor | Generally has a less pungent odor compared to thioglycolates. | Possesses a characteristic strong, unpleasant odor. |
| Reactivity | The disulfide bond can be cleaved by reducing agents to regenerate thioglycolate. | The thiol group is readily oxidized to form a disulfide bond. |
In cosmetic formulations, particularly in permanent hair waving lotions, diammonium dithiodiglycolate is often used in conjunction with a thioglycolate, such as ammonium thioglycolate. The thioglycolate acts as the primary reducing agent to break the disulfide bonds in hair keratin. The inclusion of diammonium dithiodiglycolate establishes a chemical equilibrium. This equilibrium helps to control the speed and extent of the reduction reaction, thereby minimizing hair damage from over-processing. cd-bioparticles.netresearchgate.net
Structural Analogs and Their Functional Divergence
Structural analogs of diammonium dithiodiglycolate, created by modifying its carboxylic acid groups, exhibit a range of functional properties, extending their potential applications beyond cosmetics. Research into the derivatives of dithiodiglycolic acid has revealed promising avenues in medicinal chemistry.
For instance, a series of dithiodiglycolic acid diamide (B1670390) derivatives have been synthesized and investigated for their potential as anticancer agents. researchgate.netnih.govnih.gov These compounds were designed to target the enzyme thioredoxin reductase (TrxR), which is often overexpressed in cancer cells and plays a crucial role in their survival. The disulfide bond in these analogs is a key feature, as it can interact with the active site of TrxR. The functional divergence from the parent compound is significant; while diammonium dithiodiglycolate's primary role is in redox buffering in cosmetic applications, its diamide analogs are designed to induce a specific biological response by inhibiting a key enzyme in cancer cells. researchgate.netnih.govnih.gov
Another class of structural analogs includes thioesters of dithiodiglycolic acid. Thioesters are known for their role in various biological and synthetic reactions, including acyl transfer. warwick.ac.ukwikipedia.orgresearchgate.net By converting the carboxylic acid groups of dithiodiglycolic acid to thioesters, new reactive handles are introduced into the molecule. This modification opens up possibilities for its use as a cross-linking agent in polymer synthesis or for the attachment of other functional molecules. The functional divergence here lies in the enhanced reactivity of the thioester group compared to the carboxylate, enabling a different set of chemical transformations.
Emerging Research Areas for Diammonium Dithiodiglycolate
While the current applications of diammonium dithiodiglycolate are well-established, several emerging research areas are poised to uncover new functionalities and applications for this compound and its derivatives.
Advanced Spectroscopic Probes for In-Situ Analysis
The dynamic nature of the disulfide bond in diammonium dithiodiglycolate makes it an interesting subject for in-situ analysis using advanced spectroscopic techniques. Techniques such as Raman and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are powerful tools for monitoring chemical reactions in real-time. mdpi.comresearchgate.netd-nb.infonih.govijsdr.orgnih.govcityu.edu.hkspectroscopyonline.comnih.govnih.gov
In the context of its application in hair care, these spectroscopic methods can be employed to monitor the cleavage and reformation of disulfide bonds in keratin fibers during the permanent waving process. mdpi.com By providing real-time data on the chemical changes occurring within the hair shaft, researchers can gain a deeper understanding of the efficacy and potential for damage of different formulations. This knowledge can lead to the development of milder and more effective hair treatment products.
Beyond cosmetics, in-situ spectroscopic analysis can be used to study the redox chemistry of diammonium dithiodiglycolate in various environments. For example, monitoring its interaction with biological molecules or its behavior in complex chemical systems could reveal new applications in areas such as drug delivery or materials science.
Nanomaterial Integration and Hybrid Systems
The integration of diammonium dithiodiglycolate and its parent acid, dithiodiglycolic acid, into nanomaterials and hybrid systems is a promising area of research. The disulfide bond and carboxylic acid functionalities provide anchor points for attaching these molecules to the surface of nanoparticles or for incorporating them into larger structures like metal-organic frameworks (MOFs). cd-bioparticles.netresearchgate.netresearchgate.netnih.gov
Dithiodiglycolic acid can act as a capping agent to stabilize nanoparticles, preventing their aggregation and controlling their size and shape. nih.govrsc.orgscispace.comfrontiersin.orgresearchgate.net The disulfide bond in the capping layer could also introduce stimuli-responsive properties, where the nanoparticles release a payload in response to a reducing environment.
Furthermore, dithiodiglycolic acid can serve as an organic linker in the synthesis of MOFs. cd-bioparticles.netresearchgate.netresearchgate.netnih.gov MOFs are crystalline materials with high porosity and surface area, making them attractive for applications in gas storage, catalysis, and drug delivery. By incorporating dithiodiglycolic acid as a linker, it may be possible to create MOFs with redox-active properties or with specific binding sites for guest molecules.
Computational Design of New Applications
Computational modeling and simulation are increasingly powerful tools for designing new molecules and predicting their properties and applications. mdpi.com Molecular dynamics simulations can be used to study the behavior of diammonium dithiodiglycolate in solution and its interactions with other molecules, such as proteins or polymers. mdpi.com This can provide insights into its mechanism of action in existing applications and guide the design of new formulations.
Quantum chemical calculations can be employed to predict the reactivity and spectroscopic properties of novel derivatives of dithiodiglycolic acid. mdpi.com This can accelerate the discovery of new structural analogs with desired functionalities. For example, computational screening could be used to identify derivatives with enhanced affinity for a particular biological target or with improved performance as a component in a material system. By combining computational design with experimental validation, researchers can more efficiently explore the vast chemical space of dithiodiglycolate derivatives and unlock new applications for this versatile compound. nih.govnih.gov
Challenges and Opportunities in Diammonium Dithiodiglycolate Research
Diammonium dithiodiglycolate, a compound with established applications in the cosmetics industry, is the subject of ongoing research exploring its broader potential. This research landscape is characterized by a set of distinct challenges that, if overcome, could unlock significant opportunities in various scientific and industrial fields.
Challenges in Diammonium Dithiodiglycolate Research
The primary hurdles in the advancement of diammonium dithiodiglycolate research revolve around its synthesis, purification, and the comprehensive characterization of its biological interactions.
Synthesis and Purification:
The conventional synthesis of diammonium dithiodiglycolate involves the oxidative coupling of thioglycolic acid and subsequent neutralization with ammonia (B1221849). smolecule.com While seemingly straightforward, this process presents challenges in achieving high purity and yield. The reaction conditions, including temperature and the molar ratio of reactants, must be precisely controlled to ensure complete neutralization and prevent the formation of unwanted byproducts. google.com
One documented preparation method highlights the necessity of maintaining a specific temperature range during the oxidation and neutralization steps to achieve a high-purity product. google.com The process of drying the final product also requires careful temperature control to avoid thermal decomposition. google.com These exacting requirements can complicate the scalability and reproducibility of the synthesis.
Furthermore, the purification of diammonium dithiodiglycolate to a standard suitable for sensitive applications, such as biomedical research, remains a significant challenge. The removal of residual reactants and byproducts is crucial, as impurities can significantly impact the compound's chemical and biological properties. The development of more efficient and cost-effective purification techniques is therefore a key area of focus for future research.
Characterization and Biological Understanding:
A significant challenge in expanding the applications of diammonium dithiodiglycolate is the limited understanding of its precise mechanism of action in biological systems. While its surfactant properties are known to influence cellular membranes and proteins, detailed studies on these interactions are scarce. smolecule.com This lack of in-depth knowledge hinders the development of applications in areas like drug delivery and biocompatible materials, where a thorough understanding of biocompatibility and potential toxicity is paramount. smolecule.com
The table below summarizes the key research challenges associated with diammonium dithiodiglycolate:
| Area of Research | Specific Challenges | Potential Impact of Overcoming Challenges |
| Synthesis | - Precise control of reaction temperature and stoichiometry google.com - Ensuring complete neutralization without excess ammonia smolecule.com | - Improved yield and purity - More cost-effective and scalable production |
| Purification | - Removal of unreacted starting materials and byproducts - Preventing thermal decomposition during drying google.com | - Availability of high-purity compound for advanced applications - Enhanced reproducibility of research findings |
| Characterization | - Limited data on interactions with biological membranes and proteins smolecule.com - Lack of comprehensive toxicological data | - Facilitation of development in biomedical fields - Clearer understanding of safety for various applications |
Opportunities in Diammonium Dithiodiglycolate Research
Despite the existing challenges, diammonium dithiodiglycolate presents numerous opportunities for future research and application, particularly in the biomedical and materials science sectors.
Biomedical Applications:
The unique chemical properties of diammonium dithiodiglycolate make it a promising candidate for various biomedical applications. Its function as a crosslinking agent is of particular interest for the development of biocompatible materials. medchemexpress.com Crosslinked polymers often exhibit enhanced mechanical stability and controlled degradation profiles, which are desirable characteristics for tissue engineering scaffolds and drug delivery systems.
Furthermore, its surfactant properties suggest potential applications in drug formulation and delivery. smolecule.com Surfactants can enhance the solubility and bioavailability of poorly water-soluble drugs, and the ability of diammonium dithiodiglycolate to interact with cell membranes could be harnessed for targeted drug delivery.
Materials Science:
In the realm of materials science, the film-forming and crosslinking capabilities of diammonium dithiodiglycolate could be exploited in the development of novel polymers and coatings. medchemexpress.com Its ability to enhance the stability of materials could lead to the creation of more durable and resilient products.
The following table outlines the promising opportunities for future research on diammonium dithiodiglycolate:
| Field of Opportunity | Potential Application | Key Properties to be Leveraged |
| Biomedical | - Crosslinking agent for biocompatible hydrogels and scaffolds medchemexpress.com - Surfactant in drug delivery systems to enhance solubility and uptake smolecule.com | - Disulfide bonds for crosslinking - Surfactant activity |
| Materials Science | - Film-forming agent in advanced coatings medchemexpress.com - Additive to enhance the stability and durability of polymers | - Crosslinking capabilities - Ability to modify surface properties |
| Cosmetics | - Development of more efficient and milder hair treatment formulations | - Reducing properties of the precursor, thioglycolic acid thegoodscentscompany.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for diammonium dithiodiglycolate, and how can purity be validated?
- Methodological Answer : Diammonium dithiodiglycolate is synthesized via neutralization of 2,2'-dithiodiglycolic acid with ammonium hydroxide. Purity is confirmed using titration (e.g., acid-base titration for ammonium content) and spectroscopic techniques such as FTIR (to confirm S–S and carboxylate bonds at ~500 cm⁻¹ and 1600 cm⁻¹, respectively) and ¹H/¹³C NMR (to verify proton environments of the acetate backbone and ammonium ions). Quantitative analysis via HPLC with a C18 column and UV detection at 254 nm ensures minimal impurities .
Q. What analytical techniques are recommended for characterizing diammonium dithiodiglycolate in aqueous solutions?
- Methodological Answer : UV-Vis spectroscopy can monitor its stability in solution (absorption peaks near 280 nm for disulfide bonds). Redox behavior is assessed using cyclic voltammetry to identify reduction potentials. For quantification, gravimetric analysis after acidification (to precipitate dithiodiglycolic acid) or ion chromatography (to measure ammonium ions) is effective .
Q. How can researchers confirm the presence of the disulfide bond in diammonium dithiodiglycolate?
- Methodological Answer : Perform a reductive cleavage test: treat the compound with HCl and zinc powder (). The S–S bond breaks, releasing thiol groups detectable via Ellman’s reagent (DTNB), which forms a yellow-colored product (λmax = 412 nm). Alternatively, Raman spectroscopy shows a characteristic S–S stretching band at ~510 cm⁻¹ .
Advanced Research Questions
Q. What mechanisms underlie diammonium dithiodiglycolate’s role as a reducing agent in complex systems (e.g., aerosol or biochemical environments)?
- Methodological Answer : Investigate its redox activity using electron spin resonance (ESR) to detect radical intermediates during disulfide bond cleavage. In aerosol systems ( ), pair HPLC-MS with kinetic studies to track degradation products like thioglycolate. For biological systems, simulate physiological pH (7.4) and monitor redox potential shifts using a platinum electrode .
Q. How does pH influence the stability and reactivity of diammonium dithiodiglycolate in surfactant formulations?
- Methodological Answer : Conduct accelerated stability testing at varying pH (3–10) and temperatures (25–60°C). Use dynamic light scattering (DLS) to monitor aggregation behavior and LC-MS to identify degradation byproducts (e.g., ammonium sulfide or oxidized sulfur species). Compare results with computational models (DFT) to predict bond dissociation energies under acidic/basic conditions .
Q. What strategies mitigate interference from diammonium dithiodiglycolate in spectroscopic analyses of multicomponent systems (e.g., cosmetics or agricultural formulations)?
- Methodological Answer : Employ masking agents like EDTA to chelate metal ions that catalyze disulfide degradation. For FTIR, use spectral subtraction or derivative spectroscopy to isolate its signals. In LC-MS, optimize mobile phase pH (e.g., 0.1% formic acid) to enhance separation from co-eluting surfactants or polymers .
Q. How can researchers model the interaction of diammonium dithiodiglycolate with other anionic surfactants in micellar systems?
- Methodological Answer : Use small-angle neutron scattering (SANS) to study micelle morphology and critical micelle concentration (CMC). Pair with molecular dynamics simulations to predict headgroup interactions. Validate experimentally via conductivity measurements and surface tension analysis (Wilhelmy plate method) .
Data Analysis and Contradiction Resolution
Q. How should discrepancies in reported CAS/EINECS data for diammonium dithiodiglycolate be addressed?
- Methodological Answer : Cross-reference regulatory databases (e.g., EC Inventory, USP) to confirm CAS 68223-93-8 and EINECS 269-323-4. Validate using high-resolution mass spectrometry (HRMS) to match the molecular ion [M+H]+ at m/z 217.08 .
Q. What experimental designs resolve conflicting reports on its solubility in polar vs. nonpolar solvents?
- Methodological Answer : Perform systematic solubility studies using the shake-flask method with UV quantification. Test solvents like water, ethanol, hexane, and DMSO. Correlate results with Hansen solubility parameters and computational COSMO-RS models .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
